molecular formula C9H9NO5 B3105747 2-Hydroxy-3-(4-nitrophenyl)propanoic acid CAS No. 15482-94-7

2-Hydroxy-3-(4-nitrophenyl)propanoic acid

Cat. No.: B3105747
CAS No.: 15482-94-7
M. Wt: 211.17 g/mol
InChI Key: JUHYZGPSJIUDDU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-nitrophenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a hydroxyl group at the C2 position and a nitro-substituted phenyl ring at C3 (para position). The nitro group (-NO₂) is a strong electron-withdrawing substituent, which significantly influences the compound’s physicochemical properties, including acidity, solubility, and reactivity.

Properties

IUPAC Name

2-hydroxy-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHYZGPSJIUDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable reagent to introduce the hydroxy and carboxylic acid functionalities. One common method involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, followed by further chemical reactions to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-oxo-3-(4-nitrophenyl)propanoic acid.

    Reduction: The major product is 2-hydroxy-3-(4-aminophenyl)propanoic acid.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-Hydroxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxy and nitrophenyl groups play a crucial role in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-Hydroxy-3-(4-nitrophenyl)propanoic acid with analogs differing in phenyl ring substituents:

Compound Name CAS No. Substituent (Position) Melting Point (°C) Solubility (Predicted) Acidity (pKa) Key Safety Data References
This compound Not available -NO₂ (para) Not reported Low (hydrophobic) ~2.5–3.5* No direct data
3-(4-Hydroxyphenyl)propanoic acid 501-97-3 -OH (para) 135–137 Moderate (polar) ~4.1–4.5 Skin/eye irritant
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid HMDB0039427 -OCH₃ (para) Not reported Low-moderate ~3.8–4.2 Not quantified in fruits
(±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid HMDB0033624 -OH (ortho) Not reported Moderate ~3.0–3.5 Potential biomarker
(2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid 3604-79-3 -OH (para), -NO₂ (meta) Not reported Low ~2.0–2.5 Reactive nitrogen species target

Notes:

  • Acidity : The nitro group enhances acidity compared to hydroxyl or methoxy substituents due to its electron-withdrawing nature.
  • Solubility : Nitro-substituted analogs are less polar, reducing aqueous solubility.
  • Safety : Nitro-containing compounds may pose reactivity risks (e.g., peroxynitrite interactions ), but direct hazards for the target compound are undocumented.

Functional Group Modifications

Stability and Reactivity

  • Nitro-substituted phenylpropanoic acids are prone to reduction under physiological conditions, forming amino derivatives. This property is exploited in prodrug design or metabolic studies .
  • Hydroxyl or methoxy groups enhance stability but reduce electrophilicity compared to nitro analogs .

Key Research Findings

Biological Relevance: (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (HMDB0033624) is detected in fruits, suggesting natural occurrence of phenylpropanoic acids . Nitro-substituted analogs, such as (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid, are studied for their role in oxidative stress pathways .

Synthetic Applications: 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (CAS 38196-09-7) is used as a laboratory intermediate, with handling precautions emphasizing ventilation and personal protective equipment . Methoxy-substituted variants (e.g., HMDB0039427) serve as reference standards in pharmacological research .

Biological Activity

2-Hydroxy-3-(4-nitrophenyl)propanoic acid, also known as (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H10N2O5
  • Molecular Weight : 210.19 g/mol
  • Functional Groups : Hydroxyl group (-OH), nitrophenyl group (-NO2), and carboxylic acid group (-COOH).

The presence of these functional groups contributes to the compound's reactivity and interaction with biological systems, making it a valuable candidate for further investigation.

Biological Activities

Research indicates that (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has been studied for its potential role in reducing inflammation, which is crucial in various chronic diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models. For instance, compounds derived from this structure have shown reduced viability of A549 cells by up to 50% in vitro .
  • Antioxidant Effects : The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells.
  • Enzyme Modulation : It has the potential to influence enzymatic activity, interacting with specific targets that can lead to modulation of metabolic pathways.

The mechanism of action for (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid primarily involves its interaction with various molecular targets:

  • Binding Affinity : The hydroxyl and nitrophenyl groups enhance binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes involved in inflammatory responses and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammatory markers in vitro
AnticancerInhibits A549 cell viability by 50%
AntioxidantScavenges DPPH radicals
Enzyme InteractionModulates enzymatic pathways

Case Study: Anticancer Activity

In a study examining the anticancer properties of various derivatives, (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid was highlighted for its ability to significantly reduce the viability of A549 lung cancer cells. The compound exhibited a reduction in cell migration and demonstrated selectivity towards cancerous cells compared to non-transformed Vero cells .

Antioxidant Studies

The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where the compound showed promising results, indicating its potential as a protective agent against oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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